molecular formula C10H6FNO2 B1335124 1-(2-fluorophenyl)-1H-pyrrole-2,5-dione CAS No. 63566-53-0

1-(2-fluorophenyl)-1H-pyrrole-2,5-dione

Cat. No. B1335124
CAS RN: 63566-53-0
M. Wt: 191.16 g/mol
InChI Key: XKQAFSGPGGEGPU-UHFFFAOYSA-N
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Description

The compound "1-(2-fluorophenyl)-1H-pyrrole-2,5-dione" is a derivative of pyrrole-2,5-dione, which is a core structure in various heterocyclic compounds. This compound is characterized by the presence of a fluorine atom on the phenyl ring, which can influence its electronic properties and reactivity. The pyrrole-2,5-dione moiety is known for its electron-deficient nature and is often used in the synthesis of dyes, pharmaceuticals, and materials with specific optical properties.

Synthesis Analysis

The synthesis of derivatives of pyrrole-2,5-dione, such as 1-(2-fluorophenyl)-1H-pyrrole-2,5-dione, can be achieved through various synthetic routes. One efficient method for synthesizing tetraaryl derivatives of 1,4-dihydropyrrolo[3,2-b]pyrrole, which is structurally related to our compound of interest, involves a one-pot reaction among aromatic aldehydes, aromatic amines, and butane-2,3-dione. The use of p-toluenesulfonic acid as a catalyst has been identified as crucial for obtaining high yields of these compounds . Although the specific synthesis of 1-(2-fluorophenyl)-1H-pyrrole-2,5-dione is not detailed in the provided papers, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of pyrrole-2,5-dione derivatives is characterized by a conjugated system that can be further modified by substituents on the aromatic rings. Strategic placement of electron-withdrawing groups, such as fluorine, can lead to the formation of acceptor-donor-acceptor type fluorophores, which can significantly alter the optical properties of the compound . The presence of nitrophenyl groups in related compounds has been shown to facilitate deprotonation and anion binding, leading to a color change, which suggests that the fluorophenyl group in our compound may also influence its electronic behavior .

Chemical Reactions Analysis

The reactivity of pyrrole-2,5-dione derivatives can be influenced by the substituents present on the aromatic rings. For instance, the presence of nitrophenyl groups has been shown to enable deprotonation in the presence of fluoride ions, resulting in a color change . This indicates that the 1-(2-fluorophenyl) substituent in our compound may also participate in specific chemical reactions, such as deprotonation or anion binding, although the exact reactions would depend on the experimental conditions and the presence of other functional groups.

Physical and Chemical Properties Analysis

The physical properties of pyrrole-2,5-dione derivatives, such as solubility, can vary significantly depending on the nature of the substituents and the solvent used. For example, the solubility of 1-(2-bromo-phenyl)-pyrrole-2,5-dione, a compound similar to our compound of interest, has been studied in various solvents, showing that solubility increases with temperature and is highest in polar aprotic solvents like DMF, NMP, and DMSO . These findings suggest that the solubility of 1-(2-fluorophenyl)-1H-pyrrole-2,5-dione would also be influenced by the solvent and temperature, although the specific solubility profile would need to be determined experimentally.

Scientific Research Applications

Corrosion Inhibition

1-(2-Fluorophenyl)-1H-pyrrole-2,5-dione derivatives demonstrate significant effectiveness as corrosion inhibitors for carbon steel in hydrochloric acid mediums. These compounds increase in efficiency with concentration and adhere to steel surfaces through chemisorption, as evidenced by thermodynamic data and XPS analysis (Zarrouk et al., 2015).

Antiviral Activity

Derivatives of this compound have been modified and tested for their activity against HIV-1. Certain derivatives exhibit potent anti-HIV-1 activities, suggesting their potential as lead compounds for developing clinical anti-HIV-1 agents (Liu et al., 2016).

Material Science and Polymers

This compound is integral in synthesizing polymers with distinct characteristics like strong fluorescence, deep colors, and high photostability. These polymers are useful in applications like photovoltaics and electronic devices due to their unique optical and electrochemical properties (Zhang & Tieke, 2008); (Welterlich et al., 2012).

Glycolic Acid Oxidase Inhibition

Compounds derived from 1-(2-fluorophenyl)-1H-pyrrole-2,5-dione have shown inhibitory effects on glycolic acid oxidase (GAO). These derivatives, particularly those with large lipophilic substituents, act as potent competitive inhibitors, indicating their potential therapeutic applications (Rooney et al., 1983).

Photophysical Properties

Synthesized derivatives of this compound have been studied for their photophysical properties, showing weak luminescence and long-lived low energy states. Such properties are significant in the development of materials for optoelectronic applications (Gendron et al., 2014).

Inflammation and Oxidative Stress Reduction

Certain derivatives have been synthesized and evaluated for their roles in reducing inflammation response and oxidative stress, inhibiting cholesterol absorption, and thus presenting potential in cardiovascular disease therapy (Xia et al., 2019).

Electrochromic Properties

These compounds have been used in the development of electrochromic devices. They exhibit multiple color states upon voltage application, indicating potential in smart window technologies and display applications (Arslan et al., 2007).

Safety and Hazards

This involves the potential risks associated with handling the compound. It can include toxicity information, safety precautions, and first aid measures .

properties

IUPAC Name

1-(2-fluorophenyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO2/c11-7-3-1-2-4-8(7)12-9(13)5-6-10(12)14/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKQAFSGPGGEGPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)C=CC2=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30390027
Record name 1-(2-Fluorophenyl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-fluorophenyl)-1H-pyrrole-2,5-dione

CAS RN

63566-53-0
Record name 1-(2-Fluorophenyl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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